Zinc sulfate monohydrate

Vue d'ensemble

Description

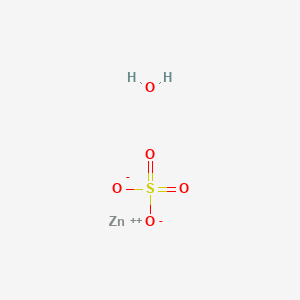

Zinc sulfate monohydrate is an inorganic compound with the chemical formula ZnSO₄·H₂O. It is a colorless crystalline solid that is highly soluble in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc sulfate monohydrate can be synthesized through the reaction of zinc oxide with sulfuric acid. The general reaction is as follows: [ \text{ZnO} + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} ]

Industrial Production Methods: The industrial production of this compound typically involves the following steps :

Rinsing Zinc Oxide: The zinc oxide is rinsed to remove impurities.

Reaction with Sulfuric Acid: Zinc oxide is reacted with sulfuric acid in a controlled environment.

Filtration and Deironing: The mixture is filtered to remove impurities, and hydrogen peroxide is added to remove iron.

pH Adjustment: Zinc oxide is added to adjust the pH.

Crystallization and Drying: The solution is concentrated and crystallized, followed by centrifugal dehydration and drying.

Types of Reactions:

Oxidation-Reduction Reactions: Zinc sulfate can participate in redox reactions where zinc is oxidized or reduced.

Substitution Reactions: Zinc sulfate can undergo substitution reactions with other sulfates or chlorides.

Common Reagents and Conditions:

Sulfuric Acid: Used in the synthesis of zinc sulfate from zinc oxide.

Hydrogen Peroxide: Used to remove iron impurities during industrial production.

Major Products Formed:

Zinc Sulfate Heptahydrate: Formed when zinc sulfate crystallizes from aqueous solutions.

Zinc Oxide: Can be formed through the decomposition of zinc sulfate at high temperatures.

Applications De Recherche Scientifique

Agricultural Applications

Fertilizer and Soil Amendment

Zinc sulfate monohydrate is utilized as a micronutrient fertilizer to address zinc deficiency in crops, which is a prevalent issue affecting agricultural productivity worldwide. It helps in:

- Improving crop yield : By supplying essential zinc, it enhances plant growth and productivity.

- Preventing leaf chlorosis : Zinc deficiency often leads to yellowing of leaves; applying zinc sulfate can mitigate this issue.

- Enhancing fruit development : In fruit trees, it increases the number of shoots and fruit set .

Table 1: Effects of this compound on Crop Yield

| Crop Type | Application Rate (kg/ha) | Yield Increase (%) |

|---|---|---|

| Corn | 10 | 15 |

| Wheat | 5 | 12 |

| Rice | 8 | 20 |

| Soybean | 6 | 18 |

Pest and Disease Management

Zinc sulfate also plays a role in plant protection formulations, helping to control various pests and diseases. Its application can improve the efficacy of other agrochemicals when used in combination .

Medical Applications

Nutritional Supplement

This compound is widely used as a dietary supplement to prevent and treat zinc deficiency. It has been shown to be effective in various clinical settings:

- Acne Treatment : A study indicated that oral zinc sulfate significantly improved acne symptoms in patients .

- Common Cold : Research has demonstrated that zinc lozenges containing zinc sulfate can reduce the duration of common colds by approximately 33% .

Table 2: Clinical Studies on Zinc Sulfate Efficacy

| Condition | Dosage (mg/day) | Improvement Rate (%) |

|---|---|---|

| Acne | 600 | 58 |

| Common Cold | 75 | 33 |

| Diarrhea | 20 | 40 |

Industrial Applications

Manufacturing and Electroplating

This compound is used in various industrial processes:

- Electroplating : It serves as an electrolyte in zinc electroplating processes, providing corrosion resistance to metals.

- Rayon Production : It acts as a coagulant in the production of rayon fibers, enhancing the quality of the final product .

Case Study 1: Zinc Sulfate in Crop Production

A field trial conducted on rice crops treated with this compound showed significant improvements in yield and quality. The trial involved different application rates over two growing seasons, resulting in an average yield increase of 20% compared to untreated plots.

Case Study 2: Zinc Supplementation in Dermatology

In a double-blind trial involving patients with acne vulgaris, those receiving zinc sulfate showed a statistically significant reduction in lesion counts compared to the placebo group after 12 weeks of treatment. This highlights its potential as an effective therapeutic agent for skin conditions .

Mécanisme D'action

The mechanism of action of zinc sulfate monohydrate involves its role as a source of zinc ions. Zinc ions are essential for various biological processes, including enzyme function, protein synthesis, and cell division. Zinc ions can interact with proteins and nucleic acids, influencing their structure and activity.

Comparaison Avec Des Composés Similaires

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O): Contains seven molecules of water of crystallization.

Zinc Chloride (ZnCl₂): Another zinc compound with different chemical properties and applications.

Copper(II) Sulfate (CuSO₄): Similar sulfate compound but with copper instead of zinc.

Uniqueness: Zinc sulfate monohydrate is unique due to its specific hydration state, which affects its solubility and reactivity. It is also widely used in various applications, from dietary supplements to industrial processes, making it a versatile compound .

Activité Biologique

Zinc sulfate monohydrate (ZnSO₄·H₂O) is a widely used zinc supplement that plays a critical role in various biological processes. This compound is essential for numerous enzymatic reactions, immune function, and cellular metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant research findings.

Zinc acts as a cofactor for over 70 enzymes, including those involved in DNA and RNA synthesis, protein metabolism, and antioxidant defense. Its biological activity is attributed to the following mechanisms:

- Enzymatic Cofactor : Zinc is crucial for the activity of metalloenzymes like alkaline phosphatase and carbonic anhydrase.

- Immune Modulation : Zinc enhances the function of immune cells, including macrophages and neutrophils, and regulates cytokine production, which is vital for inflammatory responses .

- Cell Signaling : It plays a role in cellular signaling pathways by influencing hormone-receptor interactions and second-messenger systems .

- Wound Healing : Zinc promotes epithelial cell proliferation and migration, thereby facilitating wound healing processes .

Clinical Applications

This compound has been studied for various therapeutic applications:

- Acne Vulgaris : A double-blind trial showed that patients treated with zinc sulfate (600 mg daily) experienced significant improvement in acne symptoms compared to placebo . The treatment also increased serum vitamin A levels, which are beneficial for skin health.

- Fertility Enhancement : Research indicates that zinc sulfate combined with folic acid significantly increases total normal sperm counts in both subfertile and fertile men. A study involving 211 men showed a 74% increase in normal sperm counts after 26 weeks of treatment .

- Viral Warts Treatment : In a placebo-controlled study involving patients with recalcitrant viral warts, 86.9% of those treated with zinc sulfate showed complete clearance of warts after two months . This highlights zinc's potential as an immunomodulator.

Table 1: Summary of Clinical Studies on this compound

| Study Focus | Dose | Duration | Outcome |

|---|---|---|---|

| Acne Vulgaris | 600 mg daily | 12 weeks | 58% improvement; increased serum vitamin A |

| Male Fertility | 66 mg daily (with folic acid) | 26 weeks | 74% increase in normal sperm count |

| Viral Warts | 10 mg/kg daily | 2 months | 86.9% complete clearance of warts |

| Zinc Absorption | Various doses | N/A | Max absorption at doses >20 mg diminishes |

Biological Implications

Zinc deficiency is prevalent globally, affecting approximately one-third of the population in developing countries. Supplementation with this compound can mitigate deficiencies and improve health outcomes related to growth, immunity, and skin conditions . Furthermore, zinc's role in enhancing the immune response suggests its importance in preventing infections and managing diseases.

Propriétés

IUPAC Name |

zinc;sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.H2O.Zn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZCSKGULNFAMC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O5SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2035019 | |

| Record name | Zinc sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to cream odorless solid; [EC: EFSA] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Zinc sulfate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7446-19-7 | |

| Record name | Zinc sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, zinc salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTX099XSF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.